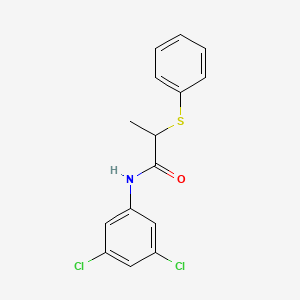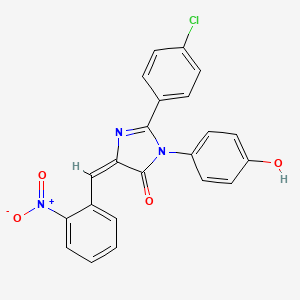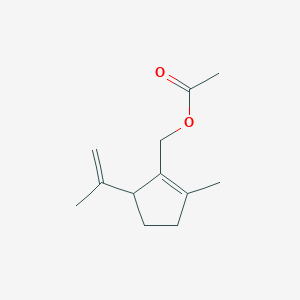![molecular formula C27H28N2O3 B4881781 N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-tert-butylbenzamide](/img/structure/B4881781.png)
N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-tert-butylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-tert-butylbenzamide, also known as MPTP, is a chemical compound that has been used extensively in scientific research. MPTP is a potent inhibitor of mitochondrial complex I, leading to a variety of biochemical and physiological effects.
Mécanisme D'action
N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-tert-butylbenzamide inhibits mitochondrial complex I, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. This results in oxidative stress and damage to cells, particularly in the brain. The specific mechanism by which N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-tert-butylbenzamide causes Parkinson's disease-like symptoms is not fully understood, but it is thought to involve the selective degeneration of dopaminergic neurons in the substantia nigra.
Biochemical and Physiological Effects
N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-tert-butylbenzamide has a variety of biochemical and physiological effects, including the induction of oxidative stress, inflammation, and apoptosis. N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-tert-butylbenzamide also causes a decrease in dopamine levels in the brain, leading to Parkinson's disease-like symptoms such as tremors, rigidity, and bradykinesia.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-tert-butylbenzamide has several advantages for lab experiments, including its ability to induce Parkinson's disease-like symptoms in animal models and its specificity for inhibiting mitochondrial complex I. However, N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-tert-butylbenzamide also has several limitations, including its toxicity and the fact that it does not fully replicate the pathology of Parkinson's disease.
Orientations Futures
There are several future directions for research involving N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-tert-butylbenzamide. One area of interest is the development of new drugs that target mitochondrial complex I without causing the toxic effects of N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-tert-butylbenzamide. Another area of interest is the use of N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-tert-butylbenzamide in combination with other drugs to better replicate the pathology of Parkinson's disease. Additionally, N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-tert-butylbenzamide could be used to study the role of mitochondrial dysfunction in other neurodegenerative diseases.
Méthodes De Synthèse
N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-tert-butylbenzamide can be synthesized using a variety of methods, but the most common method involves the reaction of 4-tert-butylbenzaldehyde with aniline to form N-(4-tert-butylbenzylidene)aniline. This compound is then reacted with methoxyphenylacetic acid to form N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-tert-butylbenzamide.
Applications De Recherche Scientifique
N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-tert-butylbenzamide has been used extensively in scientific research, particularly in the field of neurobiology. N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-tert-butylbenzamide is known to cause Parkinson's disease-like symptoms in humans and other primates, making it a valuable tool for studying the disease. N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-tert-butylbenzamide has also been used to study the role of mitochondrial dysfunction in neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[(E)-3-anilino-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-4-tert-butylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O3/c1-27(2,3)21-14-12-20(13-15-21)25(30)29-24(18-19-10-16-23(32-4)17-11-19)26(31)28-22-8-6-5-7-9-22/h5-18H,1-4H3,(H,28,31)(H,29,30)/b24-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYLFHORYBXBKZ-HKOYGPOVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)OC)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)OC)/C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-3-anilino-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-4-tert-butylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B4881703.png)
![4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]morpholine](/img/structure/B4881707.png)
![3-[(4-bromophenyl)amino]-1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-propanone](/img/structure/B4881714.png)


![tert-butyl [1-(4-methylbenzyl)-4-piperidinyl]carbamate](/img/structure/B4881740.png)
![2-(4-chlorophenyl)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4881747.png)
![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881751.png)
![(3aS*,6aR*)-5-(4,6-dimethyl-2-pyrimidinyl)-3-(2-methoxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4881765.png)

![methyl 3-[(3-fluorobenzoyl)amino]-4-methylbenzoate](/img/structure/B4881772.png)

![2,2-dimethyl-5-(pentafluorophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4881791.png)
![(1-benzyl-4-piperidinyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B4881792.png)